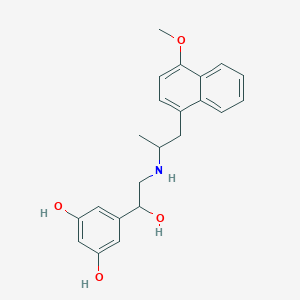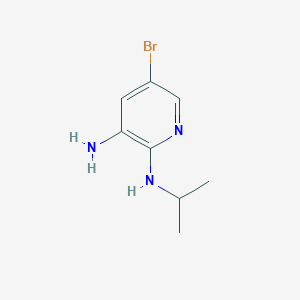
4-Ethyl-2-methoxy-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-methoxy-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethyl group, a methoxy group, and two methyl groups attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methoxy-N,N-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of 2-methoxyaniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions.
Another method involves the reduction of this compound using sodium borohydride or lithium aluminum hydride. This reduction process is often performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using automated reactors. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium or platinum may be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride yield the corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and ethyl groups direct incoming electrophiles to specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
4-Ethyl-2-methoxy-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler derivative with two methyl groups attached to the nitrogen atom.
4-Methoxy-N,N-dimethylaniline: Similar structure but lacks the ethyl group.
2-Methoxy-N,N-dimethylaniline: Similar structure but lacks the ethyl group and has the methoxy group in a different position.
Uniqueness
4-Ethyl-2-methoxy-N,N-dimethylaniline is unique due to the presence of both an ethyl and a methoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-ethyl-2-methoxy-N,N-dimethylaniline |
InChI |
InChI=1S/C11H17NO/c1-5-9-6-7-10(12(2)3)11(8-9)13-4/h6-8H,5H2,1-4H3 |
InChI Key |
KXYIJGLAEIZSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)N(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-methyl-10,13-dithia-3,4,5-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12961271.png)
![7-Benzyl-4-(4-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12961272.png)
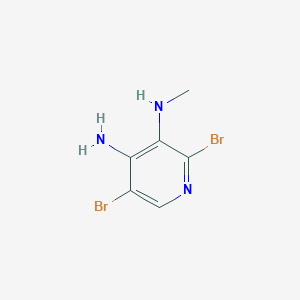
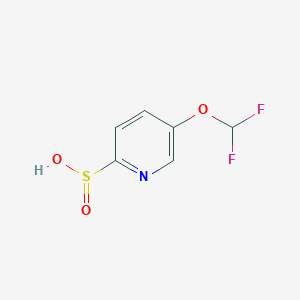
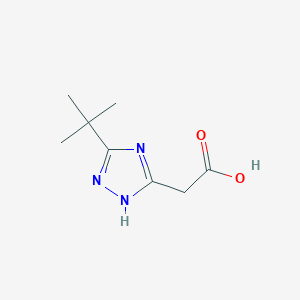
![(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid](/img/structure/B12961309.png)

![2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid](/img/structure/B12961312.png)

